Bicyclo[5.1.0]octan-1-ol: A Comprehensive Technical Guide
Bicyclo[5.1.0]octan-1-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[5.1.0]octan-1-ol is a saturated bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. This unique structural motif imparts specific stereochemical properties and reactivity, making it and its derivatives of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the fundamental properties, synthesis, and known reactions of Bicyclo[5.1.0]octan-1-ol, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.
Core Properties
The fundamental physicochemical properties of Bicyclo[5.1.0]octan-1-ol are summarized below. Data for the parent hydrocarbon, Bicyclo[5.1.0]octane, is included for comparative context.
| Property | Bicyclo[5.1.0]octan-1-ol | Bicyclo[5.1.0]octane |
| CAS Number | 50338-54-0[1] | 286-43-1 |
| Molecular Formula | C₈H₁₄O | C₈H₁₄[2] |
| Molecular Weight | 126.20 g/mol | 110.20 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Synthesis and Experimental Protocols
A common strategy for the formation of the bicyclo[5.1.0]octane skeleton is the cyclopropanation of a cyclooctene derivative. For instance, the synthesis of a substituted bicyclo[5.1.0]octan-2-ol has been achieved through a Simmons-Smith cyclopropanation of the corresponding allylic alcohol.
A plausible synthetic pathway to Bicyclo[5.1.0]octan-1-ol could involve the epoxidation of cyclooctene to form cyclooctene oxide, followed by a base-catalyzed rearrangement. This proposed pathway is illustrated in the diagram below.
Caption: Proposed synthetic workflow for Bicyclo[5.1.0]octan-1-ol.
Spectroscopic Data
Detailed spectroscopic data for Bicyclo[5.1.0]octan-1-ol is not widely published. However, data for closely related derivatives can provide expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the derivative endo-8-Propylbicyclo[5.1.0]octan-1-ol, the following NMR data has been reported:
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¹H NMR (CDCl₃, ppm): 0.75–0.90 (m, 1H), 0.91 (t, 3H, J = 6.9 Hz), 0.99–1.44 (m, 9H), 1.58–1.96 (m, 6H), 1.97–2.08 (m, 1H).
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¹³C NMR (CDCl₃, ppm): 14.3, 22.8, 24.6, 25.4, 26.0, 29.4, 29.6, 30.1, 32.0.
These values suggest the presence of the bicyclic core and the propyl substituent. For Bicyclo[5.1.0]octan-1-ol, one would expect to see characteristic signals for the cyclopropyl and cycloheptyl ring protons and carbons, with the hydroxyl group influencing the chemical shifts of adjacent nuclei.
Infrared (IR) Spectroscopy
Infrared spectra of bicyclo[5.1.0]octanol derivatives show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.
Mass Spectrometry (MS)
Mass spectral data for isomers such as Bicyclo[5.1.0]octan-3-ol is available and can provide an indication of the fragmentation pattern expected for Bicyclo[5.1.0]octan-1-ol.
Reactions and Potential Applications
The reactivity of Bicyclo[5.1.0]octan-1-ol and its derivatives is influenced by the strained cyclopropane ring and the hydroxyl group.
Oxidative Cleavage
Bicyclo[n.1.0]alkan-1-ols can undergo oxidative cleavage of the bond between the hydroxyl-bearing carbon and the adjacent bridgehead carbon. This reaction has been utilized in the synthesis of stereoisomerically pure components of insect pheromones.
Intramolecular Cyclization
A 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative has been shown to undergo intramolecular cyclization with ring expansion to form a bicyclo[6.3.0]undecan-3-one derivative.[5] This highlights the potential of the bicyclo[5.1.0]octan-1-ol scaffold in the construction of more complex polycyclic systems.
The logical relationship for this type of reaction can be visualized as follows:
Caption: Logical flow of the intramolecular cyclization reaction.
Biological Activity
Currently, there is a lack of specific data on the biological activity or involvement in signaling pathways of Bicyclo[5.1.0]octan-1-ol. However, the bicyclo[5.1.0]octane core is found in some natural products and has been identified in the gas chromatography-mass spectrometry (GC-MS) analysis of extracts from organisms like the ant Camponotus compressus.[6] This suggests that compounds containing this scaffold may possess biological relevance. Further research is required to elucidate any potential therapeutic applications of Bicyclo[5.1.0]octan-1-ol and its derivatives.
Conclusion
Bicyclo[5.1.0]octan-1-ol represents an intriguing molecular scaffold with potential for further exploration in synthetic chemistry and drug discovery. While detailed characterization of the parent molecule is not extensively documented in readily accessible literature, the study of its derivatives provides a foundation for understanding its properties and reactivity. The synthetic methodologies and reaction pathways outlined in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related bicyclic systems. Further investigation is warranted to fully characterize its physical and spectroscopic properties, refine its synthesis, and explore its biological activity.

